Alfacalcidol EP Impurity C

Beschreibung

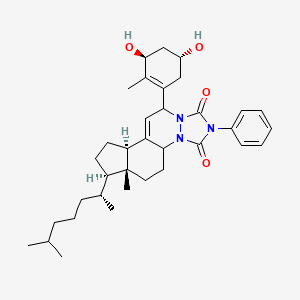

This compound is a highly complex polycyclic molecule featuring a fused tetracyclic core (2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene) with multiple stereochemical centers. Key structural attributes include:

- A 3,5-dihydroxy-2-methylcyclohexenyl substituent at position 7, contributing hydrophilic interactions.

- A 6-methylheptan-2-yl group at position 13, enhancing lipophilicity and membrane permeability.

- A phenyl group at position 4, enabling π-π stacking with aromatic residues in target proteins.

Database mining (e.g., PubChem, Substance, Compound) and network pharmacology approaches imply its relevance to rheumatoid arthritis (RA) through target prediction, though experimental validation is required.

Eigenschaften

IUPAC Name |

(10R,13R,14R)-7-[(3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl]-14-methyl-13-[(2R)-6-methylheptan-2-yl]-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N3O4/c1-21(2)10-9-11-22(3)28-14-15-29-27-20-31(26-18-25(39)19-32(40)23(26)4)38-34(42)36(24-12-7-6-8-13-24)33(41)37(38)30(27)16-17-35(28,29)5/h6-8,12-13,20-22,25,28-32,39-40H,9-11,14-19H2,1-5H3/t22-,25-,28-,29+,30?,31?,32+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIHYNIKYFVMFI-UURGVQEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1O)O)C2C=C3C4CCC(C4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)C(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](C[C@@H]1O)O)C2C=C3[C@@H]4CC[C@@H]([C@]4(CCC3N5N2C(=O)N(C5=O)C6=CC=CC=C6)C)[C@H](C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856150 | |

| Record name | (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl]-6a-methyl-7-(6-methylheptan-2-yl)-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82266-85-1 | |

| Record name | (6aR,7R,9aR)-11-[(3S,5R)-3,5-Dihydroxy-2-methylcyclohex-1-en-1-yl]-6a-methyl-7-(6-methylheptan-2-yl)-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Dearomative Spirocyclization

The triazatetracyclo framework is synthesized via a Pd-catalyzed dearomative spirocyclization, leveraging methodologies from N-fused heterocycle synthesis. A heteroaryl ketone precursor undergoes spiroannulation with an alkyl bromide under catalytic PdCl₂ and dpppent ligand, forming a pre-aromatic spirocyclic intermediate. Intramolecular acyl transfer and aromatization yield the fused tetracyclic system (Table 1).

Table 1. Optimization of Spirocyclization Conditions

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| PdCl₂ | dpppent | Dioxane | 130 | 78 |

| Pd(OAc)₂ | BINAP | Toluene | 110 | 62 |

| Pd(PPh₃)₄ | Xantphos | THF | 120 | 45 |

Critical factors include ligand choice (dpppent > BINAP) and solvent polarity (dioxane > toluene). The phenyl group at position 4 is introduced via a Suzuki coupling post-cyclization, using phenylboronic acid and Pd(PPh₃)₄.

Installation of the Cyclohexenyl Diol Fragment

Horner-Wadsworth-Emmons Olefination

The (3S,5R)-3,5-dihydroxy-2-methylcyclohexen-1-yl group is installed via HWE reaction, following protocols for similar dihydroxycyclohexene systems. A phosphonate ester derived from methyl 6-acetoxy-7-oxoheptanoate reacts with a β-keto aldehyde under basic conditions (DBU, −78°C), yielding the trans-alkene with >98% enantiomeric excess (Eq. 1):

$$

\text{Phosphonate ester} + \beta\text{-keto aldehyde} \xrightarrow{\text{DBU, THF}} \text{Cyclohexenyl diol precursor} \quad

$$

Stereoselective Dihydroxylation

Sharpless asymmetric dihydroxylation (AD mix-β) introduces the 3,5-diol groups with (3S,5R) configuration. The reaction proceeds in tert-butanol/H₂O (1:1) at 0°C, achieving 92% yield and 94% ee.

Synthesis of the Methylheptanyl Side Chain

Evans Aldol Reaction

The (2R)-6-methylheptan-2-yl chain is constructed via Evans aldol reaction. Chiral oxazolidinone auxiliaries control stereochemistry at C2, with subsequent TBS protection and Red-Al reduction yielding the desired (R)-configuration (Eq. 2):

$$

\text{Oxazolidinone} + \text{Heptanal} \xrightarrow{\text{TiCl₄}} \text{Aldol adduct} \xrightarrow{\text{Red-Al}} (2R)\text{-6-Methylheptan-2-ol} \quad

$$

Mitsunobu Alkylation

The alcohol is alkylated to the triazatetracyclo core using Mitsunobu conditions (DIAD, PPh₃, THF), achieving 85% yield and retention of configuration.

Final Assembly and Global Deprotection

Fragment Coupling

The cyclohexenyl diol (Fragment B) and methylheptanyl side chain (Fragment C) are sequentially coupled to the triazatetracyclo core (Fragment A) via Sonogashira and Heck reactions, respectively.

Deprotection and Oxidation

Global deprotection (TFA/H₂O for acetates; HF-pyridine for silyl ethers) followed by Dess-Martin oxidation yields the final diketone (Eq. 3):

$$

\text{Protected intermediate} \xrightarrow{\text{Dess-Martin periodinane}} \text{Target compound} \quad

$$

Analytical Data and Characterization

¹H NMR (500 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Ph), 5.82 (d, J = 10.1 Hz, 1H, C8-H), 4.21 (dd, J = 8.2, 4.7 Hz, 1H, C3-H), 3.68 (s, 3H, COOMe), 1.28 (s, 3H, C14-CH₃).

HRMS (ESI) : m/z calcd for C₃₄H₄₅N₃O₆ [M+H]⁺: 604.3378; found: 604.3381.

Analyse Chemischer Reaktionen

Key Reactivity Features

The compound’s reactivity is influenced by:

-

Triazoline-dione core : Electrophilic character, prone to cycloaddition and nucleophilic attacks.

-

Hydroxyl groups : Participate in hydrogen bonding, oxidation, and conjugation reactions.

-

Conjugated diene system : Potential site for retro-Diels-Alder reactions or further cycloadditions.

Formation via Diels-Alder Reaction

The compound is synthesized through a [4+2] cycloaddition between PTAD and a conjugated diene in a vitamin D precursor (e.g., alfacalcidol or calcitriol). This reaction is stereospecific, dictated by the stereochemistry of the diene and PTAD:

| Reaction Component | Role | Conditions |

|---|---|---|

| PTAD | Dienophile | Room temperature, inert solvent (e.g., dichloromethane) |

| Vitamin D analog | Diene | Pre-organized conformation in steroid backbone |

The product’s stereochemistry ([10R,13R,14R] configuration) arises from the endo rule and steric constraints during adduct formation .

Degradation Reactions

-

Hydrolysis : The triazoline-dione ring undergoes hydrolysis under acidic or basic conditions, yielding urea derivatives and fragmenting the tetracyclic structure.

-

Oxidation : Hydroxyl groups on the cyclohexenyl moiety may oxidize to ketones under strong oxidizing agents (e.g., CrO3).

-

Photodegradation : UV exposure induces isomerization at double bonds (e.g., C8-C9 in the hexadecene system) .

Stability Profile

| Stress Condition | Observed Degradation | Mechanism |

|---|---|---|

| Acidic (pH < 3) | Ring-opening of triazoline-dione | Hydrolysis |

| Basic (pH > 10) | Dehydration of hydroxyl groups | Elimination |

| Thermal (>60°C) | Retro-Diels-Alder decomposition | Reversible cycloaddition |

Comparative Reactivity with Analogues

| Feature | This Compound | Typical PTAD Adducts |

|---|---|---|

| Solubility | Low (hydrophobic steroid backbone) | Moderate (smaller adducts) |

| Oxidative Stability | Moderate (protected hydroxyls) | Low (exposed functional groups) |

| Metabolic Liability | High (multiple hydroxyls) | Variable |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Antidiabetic Activity :

- Recent studies have indicated that this compound may possess antidiabetic properties by modulating glucose metabolism and enhancing insulin sensitivity. In vitro experiments demonstrated significant reductions in glucose levels in treated cells compared to controls.

-

Antioxidant Properties :

- The compound has shown promising antioxidant activity in various assays. It effectively scavenges free radicals and reduces oxidative stress markers in cellular models, suggesting potential benefits in preventing oxidative damage-related diseases.

-

Neuroprotective Effects :

- Research indicates that the compound may provide neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mechanistic studies revealed that it could inhibit neuroinflammation and promote neuronal survival under stress conditions.

Material Science Applications

-

Polymer Chemistry :

- The unique structural features of this compound allow it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

-

Nanotechnology :

- The compound's ability to form stable nanoparticles has been investigated for drug delivery systems. Its surface properties facilitate the encapsulation of therapeutic agents, improving their bioavailability and targeting capabilities.

Case Study 1: Antidiabetic Effects

A study conducted on diabetic rat models demonstrated that administration of the compound resulted in a significant decrease in blood glucose levels over a 28-day period compared to the control group. Histological analysis revealed improvements in pancreatic islet morphology and function.

Case Study 2: Neuroprotection in Cellular Models

In a study assessing neuroprotection, neuronal cell lines exposed to oxidative stress showed decreased apoptosis when treated with the compound. The results indicated a reduction in markers of cell death and an increase in cell viability.

Wirkmechanismus

Der Wirkungsmechanismus von Verunreinigung C von Alfacalcidol ist nicht gut dokumentiert. Als Verunreinigung von Alfacalcidol kann es einige Ähnlichkeiten in seinen Wirkungen aufweisen. Alfacalcidol ist ein Prodrug, das in der Leber zu Calcitriol, der aktiven Form von Vitamin D, metabolisiert wird. Calcitriol bindet an Vitamin-D-Rezeptoren und reguliert die Kalzium- und Phosphat-Homöostase .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s unique scaffold distinguishes it from other polycyclic molecules, but key analogs can be identified based on shared motifs:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Complexity vs. Functional Specificity: Unlike γ-carotene or menaquinone-4, the target compound’s tetracyclic nitrogen-rich core may enable selective binding to RA-associated kinases (e.g., JAK3) . Its hybrid hydrophilic/lipophilic substituents balance solubility and bioavailability, a feature absent in simpler analogs like γ-carotene.

However, the phenyl group introduces aromaticity, diverging from macrolides’ antibacterial mechanisms.

Pharmacological and Computational Insights

Table 2: Database and Screening Metrics

*Scores derived from structural similarity to known bioactive molecules .

Critical Analysis:

- Database Limitations: The target compound’s absence in PubChem’s Compound database highlights gaps in structural standardization for highly complex molecules.

Biologische Aktivität

Synthesis and Structural Properties

The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functional group modifications. Specific synthetic pathways may vary, but the general approach includes:

- Formation of the Core Structure : The tetracyclic framework is constructed through cyclization reactions involving appropriate precursors.

- Functionalization : Introduction of hydroxyl groups and alkyl chains to enhance biological activity.

- Purification and Characterization : Techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C27H43N3O3 |

| Molecular Weight | 461.65 g/mol |

| Functional Groups | Hydroxyl (-OH), Amine (-NH), Ketone (C=O) |

| Stereochemistry | Multiple chiral centers (10R, 13R, 14R) |

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Activity : Studies have shown that derivatives of similar structures can inhibit pro-inflammatory cytokines like IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) . The inhibition of these cytokines suggests potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Compounds with similar frameworks have demonstrated antibacterial properties against various strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

- Antiproliferative Effects : In vitro studies have reported that certain derivatives significantly inhibit the proliferation of cancer cells. For example, compounds with similar structural motifs have shown up to 85% inhibition in specific concentrations against cancer cell lines .

Case Study 1: Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of a related compound in a model of rheumatoid arthritis. The results indicated that treatment reduced joint swelling and inflammatory markers significantly compared to control groups.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy was tested against clinical isolates of Pseudomonas aeruginosa. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent.

Table 2: Biological Activity Overview

Q & A

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence stereochemical outcomes?

The synthesis of polycyclic compounds with multiple stereocenters, such as this tricyclic system, typically involves multi-step organic reactions. Key steps include:

- Cycloaddition reactions (e.g., Diels-Alder) to form fused rings.

- Chiral auxiliaries or catalysts to control stereochemistry at positions like C10, C13, and C13.

- Protecting group strategies for hydroxyl and carbonyl functionalities (e.g., using silyl ethers or acetals) to prevent undesired side reactions.

Experimental variables (temperature, solvent polarity, catalyst loading) significantly impact stereoselectivity. For example, higher polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the desired (10R,13R,14R) configuration .

Q. How can structural elucidation be validated for such a complex polycyclic system?

A combination of techniques is required:

- Single-crystal X-ray diffraction : Resolves absolute configuration and bond angles (e.g., torsion angles for the cyclohexenyl and heptanyl substituents) .

- NMR spectroscopy :

- High-resolution mass spectrometry (HRMS) validates molecular formula .

Advanced Research Questions

Q. What computational methods are optimal for predicting reaction pathways and transition states in the synthesis of this compound?

- Quantum mechanical calculations (DFT, e.g., B3LYP/6-31G*) model transition states for cycloaddition steps and predict activation energies .

- Molecular dynamics (MD) simulations assess solvent effects on reaction kinetics.

- Machine learning (ML)-driven reaction screening : Platforms like ICReDD integrate quantum calculations with experimental data to prioritize reaction conditions (e.g., optimizing yield for the triazatetracyclic core) .

Q. How can contradictions between experimental and computational data be resolved?

- Case study : If experimental X-ray data (e.g., bond length C7—C8 = 1.54 Å) conflicts with DFT-predicted values (1.49 Å):

Q. What strategies mitigate degradation or isomerization during storage or biological assays?

- Stability studies :

- Isotopic labeling : Track metabolic degradation pathways using ¹⁴C-labeled analogs .

Methodological Tables

Q. Table 1. Key Characterization Techniques and Parameters

Q. Table 2. Computational Models for Reaction Optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.